molecular formula C10H16N2OS B2668938 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine CAS No. 1824433-92-2

4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

Cat. No. B2668938
CAS RN: 1824433-92-2
M. Wt: 212.31
InChI Key: AJXRRFMAWXWOMT-UHFFFAOYSA-N
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Description

“4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine” is a chemical compound with the molecular formula C10H16N2OS . It has a molecular weight of 212.32 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2OS/c1-9(2)5-6-7(10(3,4)13-9)14-8(11)12-6/h5H2,1-4H3,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound has a melting point range of 128-131°C . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

Studies have demonstrated various synthesis methods and characterization of compounds structurally related to "4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine." For example, a general synthesis approach for tetrahydropyrazolo[3,4-d]thiazoles has been developed, highlighting the versatility of these compounds in incorporating a broad range of substituents into the heterobicyclic scaffold (Pelletier et al., 2013). Similarly, synthesis and characterization of pyrazole derivatives have been explored, showing their potential in various biological activities (Titi et al., 2020).

Biological Activities

Several studies have investigated the biological activities of thiazole and pyrano[thiazol-2-amine] derivatives. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and showed potent cytotoxic activities against various cancer cell lines (Deady et al., 2003). The existence of dynamic tautomerism and divalent N(I) character in N‐(pyridin‐2‐yl)thiazol‐2‐amine has been studied, revealing insights into its electronic structure and potential reactivity (Bhatia et al., 2013).

Novel Applications and Reactions

Research has also delved into novel synthetic methods and applications, such as the one-pot asymmetric synthesis of 4H,5H-pyrano[2,3-c]pyrazoles, indicating the relevance of these compounds in developing biologically active heterocycles (Enders et al., 2012). Furthermore, studies on the synthesis and cytotoxicity evaluation of thiazole derivatives have highlighted their potential against various cancer cell lines, showcasing the therapeutic possibilities of these compounds (Mohareb et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

4,4,6,6-tetramethyl-7H-pyrano[4,3-d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-9(2)5-6-7(10(3,4)13-9)14-8(11)12-6/h5H2,1-4H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXRRFMAWXWOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(O1)(C)C)SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

CAS RN

1824433-92-2
Record name 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
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